N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-28(26,27)17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKHDENQNNPJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide typically involves multiple steps. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating various diseases due to its biological activity.
Mechanism of Action
The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
Structural and Functional Analysis
Benzimidazole vs. Benzothiazole/Triazole Cores The benzimidazole core in the target compound (vs. Talarozole’s benzothiazole) may confer distinct electronic properties, influencing binding to targets like histone deacetylases (HDACs) or kinases. Benzimidazoles are known for metal coordination, which could enhance interactions with catalytic sites . Triazole-containing analogs (e.g., K1–K6) demonstrate strong HDAC8 inhibition, suggesting that the target compound’s benzimidazole and methanesulfonyl groups might similarly optimize binding pockets .
Sulfonyl vs. Amide/Propanamide Substituents
- The methanesulfonyl group in the target compound likely improves aqueous solubility and metabolic stability compared to diphenylpropanamide (CAS 746611-99-4), which may prioritize membrane permeability due to lipophilic diphenyl groups .
- In Talarozole, the absence of sulfonyl groups is compensated by a triazole ring, which enhances metabolic resistance and target specificity for CYP26A .
Synthetic Accessibility
- The target compound’s synthesis may parallel methods for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where amide coupling (e.g., benzoyl chloride with amines) is central. However, introducing the methanesulfonyl group would require additional sulfonation steps .
Research Findings and Implications
- Therapeutic Potential: While direct data on the target compound is lacking, triazole-based benzamides (e.g., K1–K6) show promising cytotoxic activity, implying that the benzimidazole-methanesulfonyl scaffold could be optimized for HDAC or kinase inhibition .
- Structural Drawbacks : Compared to Talarozole, the absence of a triazole or benzothiazole group may limit the target compound’s applicability in dermatology, but its sulfonyl group could broaden utility in oncology .
Biological Activity
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C16H16N2O3S
Molecular Weight: 320.37 g/mol
IUPAC Name: this compound
The compound features a benzodiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The methanesulfonyl group enhances its solubility and bioavailability.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Condensation Reaction: The initial step involves the reaction of 4-(1H-benzodiazol-2-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine.
- Purification: The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays conducted on various cancer cell lines have shown the following IC50 values:
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 6.75 ± 0.19 |
| HCC827 (Lung Cancer) | 6.26 ± 0.33 |
| NCI-H358 (Lung Cancer) | 6.48 ± 0.11 |
These results indicate that the compound is particularly effective against lung cancer cells, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens, including:
- Gram-negative bacteria: Escherichia coli
- Gram-positive bacteria: Staphylococcus aureus
The antimicrobial activity was assessed using the broth microdilution method according to CLSI guidelines. The results indicated moderate antibacterial effects, which warrant further exploration for potential applications in treating infections .
Case Studies and Research Findings
A study published in August 2021 explored the biological activities of several derivatives of benzimidazole and sulfonamide compounds, including this compound. Key findings include:
- Cell Viability Assays: The compound demonstrated a dose-dependent reduction in cell viability across various cancer cell lines.
- Mechanism of Action: Preliminary investigations suggest that the compound may interact with DNA and inhibit cell proliferation by inducing apoptosis in tumor cells.
In comparison to standard chemotherapeutics like doxorubicin and vandetanib, this compound showed promising results with potentially lower toxicity profiles on normal cells .
Q & A
Q. What are the standard synthetic routes for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide, and what key reaction conditions must be optimized?
The synthesis typically involves multi-step reactions:
- Coupling reactions : Use coupling agents like DCC (dicyclohexylcarbodiimide) to form amide bonds between the benzodiazolylphenylamine and methanesulfonylbenzoic acid derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity and solubility of intermediates .
- Purification : Column chromatography or recrystallization is critical to isolate the final compound with >95% purity . Key optimizations include controlling reaction temperature (60–80°C), pH (neutral to slightly basic), and stoichiometric ratios of reagents to minimize side products .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, with emphasis on sulfonyl (-SO₂) and benzodiazole aromatic signals .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection monitors purity (>98%) and identifies trace impurities .
- Thin-Layer Chromatography (TLC) : Used for real-time reaction monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Contradictions may arise from:
- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀, cell viability MTT) using consistent cell lines (e.g., HEK293, HepG2) and controls .
- Solubility differences : Use DMSO stock solutions with concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic stability : Compare hepatic microsomal stability across species (human vs. rodent) to explain in vivo discrepancies .
Q. What strategies are effective in optimizing the yield of this compound during multi-step synthesis?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency in aryl-amide bond formation .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yield by 15–20% .
- In situ purification : Employ solid-supported reagents to minimize intermediate isolation steps .
Q. How does the compound’s electronic configuration influence its interactions with biological targets, and what computational methods can predict this?
- Electronic effects : The electron-withdrawing methanesulfonyl group enhances binding to hydrophobic pockets in enzymes (e.g., kinases) via dipole interactions .
- Computational modeling :
- Molecular docking (AutoDock Vina) : Predicts binding affinity to targets like EGFR or PARP .
- DFT calculations : Analyzes frontier molecular orbitals (HOMO-LUMO) to correlate reactivity with biological activity .
Q. What are the challenges in crystallizing this compound for X-ray analysis, and how can they be addressed?
- Crystallization challenges : Low solubility in common solvents and polymorphism due to flexible sulfonyl group .
- Solutions :
- Mixed-solvent systems : Use ethanol/water or DCM/hexane gradients to induce slow crystallization .
- SHELXT software : Resolves phase problems in X-ray diffraction data for accurate structure determination .
Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of derivatives?
- Core modifications : Introduce substituents (e.g., halogens, methyl groups) at the benzodiazole C5 position to enhance target selectivity .
- Bioisosteric replacement : Replace the methanesulfonyl group with sulfonamides or carboxylic acids to modulate pharmacokinetics .
- In vivo validation : Use murine models to correlate in vitro potency (IC₅₀) with bioavailability and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
